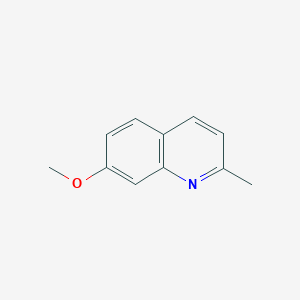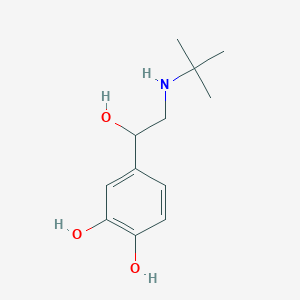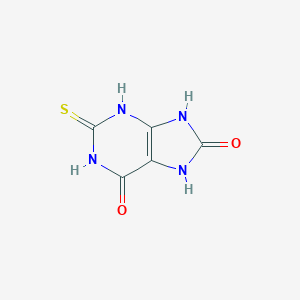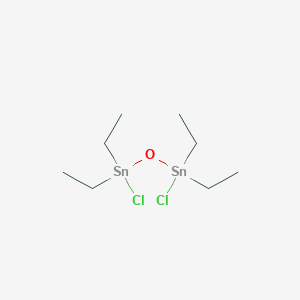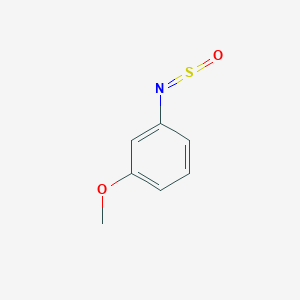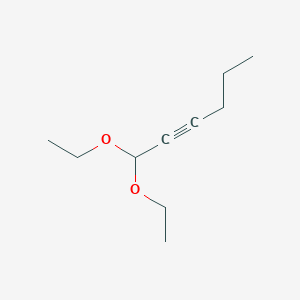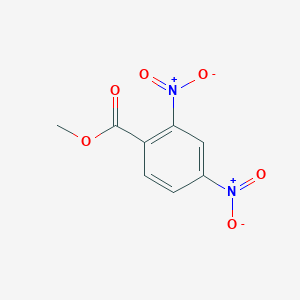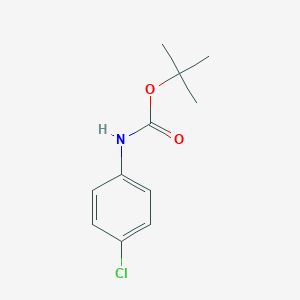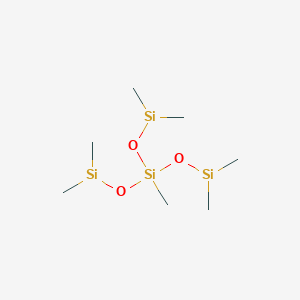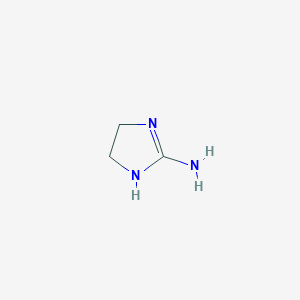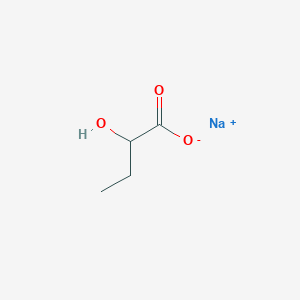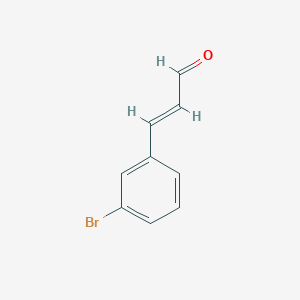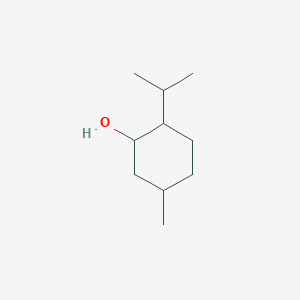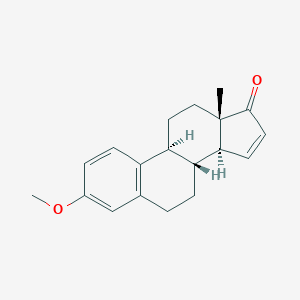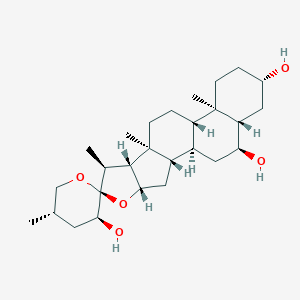
Paniculogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paniculogenin is a natural compound found in the plant, Pterocarpus marsupium. It has been the subject of numerous scientific studies due to its potential therapeutic applications. Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of paniculogenin is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. Paniculogenin has been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Paniculogenin has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using paniculogenin in lab experiments include its natural origin, ease of synthesis, and low toxicity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are numerous future directions for the study of paniculogenin. These include further research into its mechanism of action, potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease, and the development of new therapeutic agents based on paniculogenin. Additionally, the potential use of paniculogenin as a natural alternative to traditional anti-inflammatory and anti-cancer drugs warrants further investigation.
Synthesemethoden
Paniculogenin can be synthesized through a variety of methods, including extraction from the Pterocarpus marsupium plant, chemical synthesis, and biotransformation. The most common method of synthesis is through the extraction of the compound from the plant, which is then purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Paniculogenin has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. Paniculogenin has also been found to have potential applications in the treatment of Alzheimer's disease, cardiovascular disease, and liver disease.
Eigenschaften
CAS-Nummer |
16750-37-1 |
|---|---|
Produktname |
Paniculogenin |
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol |
InChI |
InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
GDFVLFBHNREYBP-WHFCIYBYSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O |
SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
Kanonische SMILES |
CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



